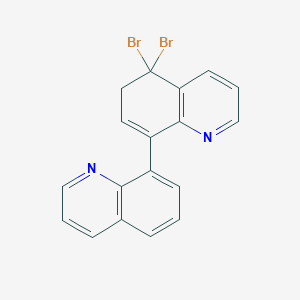
5,5-Dibromo-8,8-biquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dibromo-8,8-biquinoline is a chemical compound with the molecular formula C18H10Br2N2. It is characterized by the presence of two bromine atoms attached to the quinoline structure. This compound is known for its applications in various fields, including organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dibromo-8,8-biquinoline typically involves the bromination of 8,8-biquinoline. One common method is the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in high purity for use in advanced materials and research applications .
Chemical Reactions Analysis
Types of Reactions: 5,5-Dibromo-8,8-biquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: It can participate in Suzuki coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Coupling Reactions: Products include biaryl compounds, which are important in the synthesis of organic electronic materials.
Scientific Research Applications
5,5-Dibromo-8,8-biquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical studies due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of organic electronic materials, such as OLEDs (organic light-emitting diodes)
Mechanism of Action
The mechanism of action of 5,5-Dibromo-8,8-biquinoline involves its interaction with various molecular targets. In coupling reactions, it acts as a substrate that undergoes palladium-catalyzed cross-coupling to form biaryl compounds. The bromine atoms play a crucial role in facilitating these reactions by acting as leaving groups .
Comparison with Similar Compounds
- 8,5’-Dibromo-5,8’-biquinoline
- 5,5’-Dibromo-8,8’-biquinoline
Comparison: 5,5-Dibromo-8,8-biquinoline is unique due to its specific bromination pattern, which influences its reactivity and applications. Compared to other dibromo biquinolines, it offers distinct advantages in coupling reactions and material synthesis .
Properties
Molecular Formula |
C18H12Br2N2 |
|---|---|
Molecular Weight |
416.1 g/mol |
IUPAC Name |
5,5-dibromo-8-quinolin-8-yl-6H-quinoline |
InChI |
InChI=1S/C18H12Br2N2/c19-18(20)9-8-14(17-15(18)7-3-11-22-17)13-6-1-4-12-5-2-10-21-16(12)13/h1-8,10-11H,9H2 |
InChI Key |
KTDJXBUFJWPKCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=C(C1(Br)Br)C=CC=N2)C3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



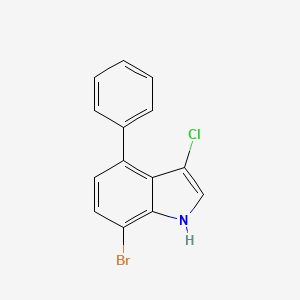
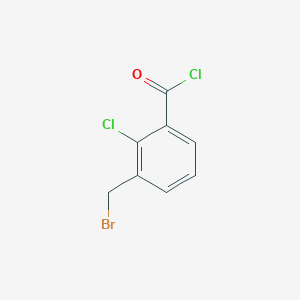

![5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12635000.png)
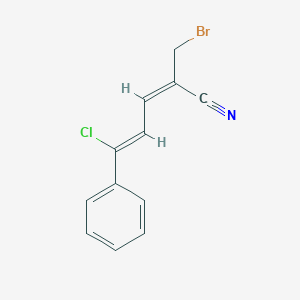

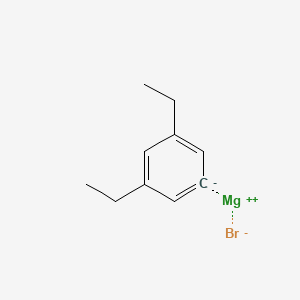

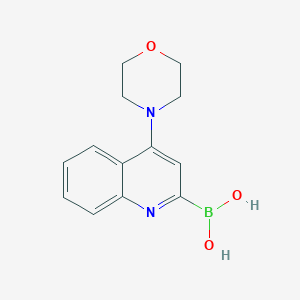
![N'-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea](/img/structure/B12635043.png)
![Benzonitrile, 3-[5-(2-benzothiazolylmethoxy)-2-chlorophenoxy]-5-chloro-](/img/structure/B12635050.png)


